![molecular formula C12H16ClN3O2 B1379482 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1803600-64-7](/img/structure/B1379482.png)
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The 3,4-dimethoxyphenylmethyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.科学的研究の応用
Heterocyclic Compound Synthesis
One significant application is in the synthesis of heterocyclic compounds. For instance, the reactivity of certain pyrazoline derivatives, akin to the chemical structure , has been explored for creating a range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from various precursors, highlighting its importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Drug Delivery Systems
Another application area is in the development of drug delivery systems. Xylan derivatives, which can be chemically modified to produce biopolymer ethers and esters, demonstrate how modifications in functional groups affect the properties of the resultant compounds. Such chemically modified biopolymers can form spherical nanoparticles for drug delivery applications, suggesting a potential use for the discussed compound in creating novel drug delivery vehicles (Petzold-Welcke et al., 2014).
Medicinal Chemistry
In medicinal chemistry, the pyrazole nucleus, part of the discussed compound's structure, is notable for its presence in biologically active compounds. Pyrazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This highlights the compound's potential as a pharmacophore in designing new therapeutic agents. Synthesis strategies for pyrazoline derivatives, including those similar to the discussed compound, aim at annelating different heterocyclic nuclei to extend the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15;/h3-6,8H,7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMDJDXVWSDMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

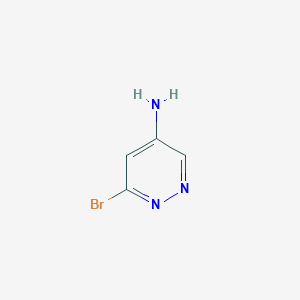
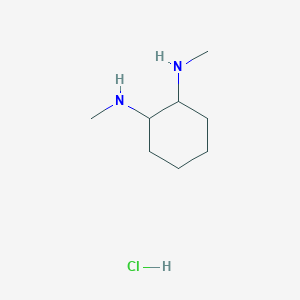
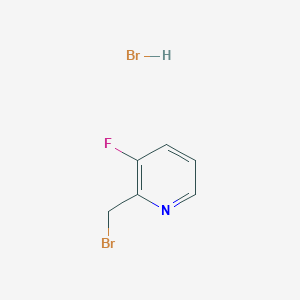
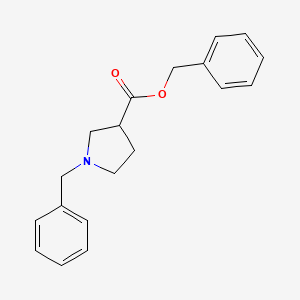
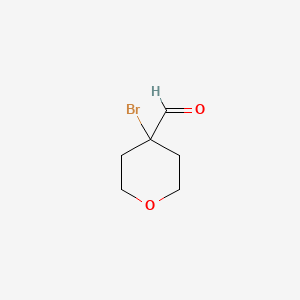
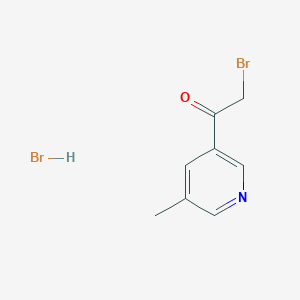
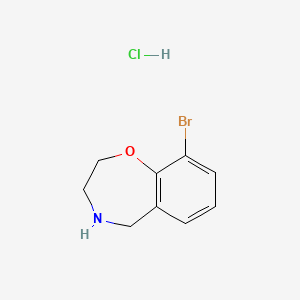
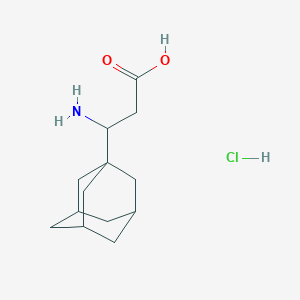
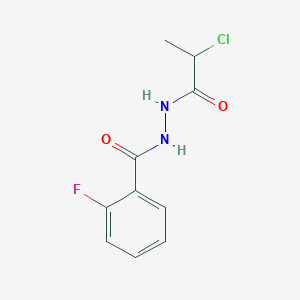
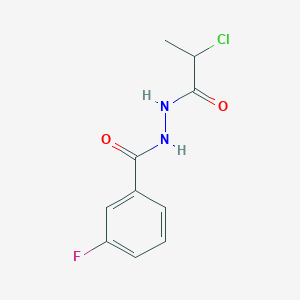

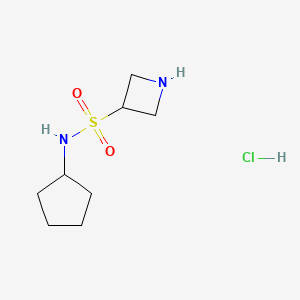
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)
